1,3-Dichloropropan-2-yl 4-hydroxy-3-nitrobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichloropropan-2-yl 4-hydroxy-3-nitrobenzenesulfonate is a chemical compound with a complex structure, characterized by the presence of chlorine, hydroxyl, nitro, and sulfonate functional groups. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 1,3-dichloropropan-2-ol and 4-hydroxy-3-nitrobenzenesulfonic acid.
Reaction Conditions: The reaction is usually carried out under acidic conditions, often using a strong acid catalyst such as sulfuric acid. The reaction mixture is heated to promote the formation of the desired product.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often produced using a batch process, where the reactants are mixed in a reactor, heated, and maintained under controlled conditions until the reaction is complete.
Purification: The product is then purified through techniques such as recrystallization or distillation to achieve the desired purity level.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Substitution reactions can occur at the chlorine atoms, replacing them with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Typical reducing agents include hydrogen gas (H2) and tin chloride (SnCl2).
Substitution: Various nucleophiles can be used for substitution reactions, such as hydroxide ions (OH-) or halide ions (Cl-).
Major Products Formed:
Oxidation Products: The major product of oxidation is 1,3-dichloropropan-2-one.
Reduction Products: The major product of reduction is 1,3-dichloropropan-2-yl 4-hydroxy-3-aminobenzenesulfonate.
Substitution Products: Substitution reactions can yield a variety of products depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of other chemical compounds, particularly in the pharmaceutical and agrochemical industries.
Biology: It has been studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,3-Dichloropropan-2-yl 4-hydroxy-3-nitrobenzenesulfonate exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity, as it can be reduced to an amino group, which can then interact with various enzymes and receptors.
Comparison with Similar Compounds
1,3-Dichloropropan-2-ol: A related compound with similar chlorine and hydroxyl groups.
4-Hydroxy-3-nitrobenzenesulfonic acid: A precursor in the synthesis of the target compound.
Tris(1,3-dichloropropan-2-yl) phosphate: A compound with similar chloro and hydroxyl groups used in flame retardants.
Properties
IUPAC Name |
1,3-dichloropropan-2-yl 4-hydroxy-3-nitrobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO6S/c10-4-6(5-11)18-19(16,17)7-1-2-9(13)8(3-7)12(14)15/h1-3,6,13H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKMGDXEJXPPPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)OC(CCl)CCl)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.